![molecular formula C19H18N8O2 B2580756 N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide CAS No. 2034230-97-0](/img/structure/B2580756.png)
N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that features a quinazolinone core, a triazolopyridazine moiety, and a pyrrolidine ring
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds related to the quinazoline and triazole families exhibit antimicrobial properties. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains and fungi. The incorporation of the triazolo-pyridazine structure may enhance these properties, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of quinazoline derivatives. The mechanism often involves inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. Compounds similar to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide have demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting a pathway for further development as anticancer therapeutics.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This activity can be attributed to their ability to modulate inflammatory pathways and cytokine production. Such effects could position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized a series of quinazoline derivatives and tested them against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than established antibiotics, indicating superior efficacy .
- Anticancer Activity : In vitro studies involving quinazoline derivatives demonstrated significant cytotoxicity against breast cancer and leukemia cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Mechanism : Research highlighted the ability of similar compounds to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating chronic inflammatory conditions .
Comparative Analysis of Related Compounds
Mécanisme D'action
Target of Action
Related compounds such as [1,2,4]triazolo [4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , suggesting that this compound may also target similar kinases or proteins.
Mode of Action
It’s known that similar compounds interact with their targets, possibly through binding at the active site, leading to inhibition of the target’s function .
Biochemical Pathways
Given the potential target of c-met kinase, it could be inferred that this compound may affect pathways related to cell growth and proliferation, as c-met kinase is often implicated in these processes .
Pharmacokinetics
Similar compounds have been studied for their dna-binding affinities , which could influence their bioavailability and distribution within the body.
Result of Action
Related compounds have shown antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities , suggesting that this compound may have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate: This compound shares the quinazolinone core but differs in its ester functional group.
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: This compound features a triazolopyrazine moiety and is studied for its enzyme inhibition properties.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is unique due to its combination of the quinazolinone, triazolopyridazine, and pyrrolidine structures. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds .
Activité Biologique
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a quinazolinone core linked to a triazolo-pyridazine moiety via a pyrrolidine ring. The presence of these structural elements is significant for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor, potentially interfering with signaling pathways involved in cell proliferation and survival.
Potential Targets
- Kinases : The compound may inhibit various kinases, which play critical roles in cancer progression and other diseases.
- Topoisomerases : It could also target topoisomerases involved in DNA replication and transcription.
Anticancer Activity
Research indicates that similar compounds within the quinazolinone family exhibit potent anticancer properties. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
Cell Line | IC50 (μM) |
---|---|
A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 |
HeLa | 2.85 ± 0.74 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antiproliferative activity of related quinazoline derivatives against several cancer cell lines, demonstrating that modifications in the side chains significantly influenced efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the quinazolinone core enhance biological activity. For example, compounds with bulky groups at certain positions exhibited increased potency against targeted enzymes .
- Toxicity Assessments : Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary assessments indicate that some derivatives maintain low toxicity while exhibiting high efficacy against tumor cells .
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c28-18(10-26-11-20-15-4-2-1-3-14(15)19(26)29)22-13-7-8-25(9-13)17-6-5-16-23-21-12-27(16)24-17/h1-6,11-13H,7-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPYIOOPYXWZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.